1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime
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Overview
Description
1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime is a synthetic organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen atoms or organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime typically involves the reaction of 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oximes or other derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime would depend on its specific application. Generally, oximes can act as nucleophiles, forming covalent bonds with electrophilic centers in biological molecules. This can lead to inhibition of enzyme activity or modification of protein function.
Comparison with Similar Compounds
Similar Compounds
- 2,2,6,6-tetramethylpiperidine oxime
- 1-acetyl-2,2,6,6-tetramethylpiperidine oxime
- 4-hydroxy-2,2,6,6-tetramethylpiperidine oxime
Uniqueness
1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime is unique due to its specific structural features, such as the presence of the acetyl group and the tetrahydropyridinone ring
Properties
IUPAC Name |
1-(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(14)13-10(2,3)6-9(12-15)7-11(13,4)5/h15H,6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMGXADFOPMDBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=NO)CC1(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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